molecular formula C7H7BrSe B14632563 1-Bromo-3-(methylselanyl)benzene CAS No. 54864-37-8

1-Bromo-3-(methylselanyl)benzene

Cat. No.: B14632563
CAS No.: 54864-37-8
M. Wt: 250.01 g/mol
InChI Key: FXEDFEQKMIZMEF-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylselanyl)benzene is an organoselenium compound featuring a bromine atom and a methylselanyl (-SeCH₃) group at the 1- and 3-positions of a benzene ring, respectively. These analogs are critical intermediates in organic synthesis, medicinal chemistry, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

54864-37-8

Molecular Formula

C7H7BrSe

Molecular Weight

250.01 g/mol

IUPAC Name

1-bromo-3-methylselanylbenzene

InChI

InChI=1S/C7H7BrSe/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3

InChI Key

FXEDFEQKMIZMEF-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(methylselanyl)benzene typically involves the bromination of 3-(methylselanyl)benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(methylselanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Corresponding selenides.

Scientific Research Applications

1-Bromo-3-(methylselanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methylselanyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

The nature of the substituent at the 3-position significantly influences the compound’s electronic profile and reactivity:

  • Electron-withdrawing groups (EWGs) :
    • Sulfonyl (-SO₂R) : 1-Bromo-3-(methylsulfonyl)benzene (MW: ~249.12 g/mol) exhibits strong electron-withdrawing effects, activating the benzene ring toward nucleophilic aromatic substitution. Similar sulfonyl-substituted bromobenzenes, such as 1-bromo-3-((trifluoromethyl)sulfonyl)benzene, demonstrate enhanced reactivity in cross-coupling reactions due to increased electrophilicity .
    • Halogens (-Cl, -CF₃) : 1-Bromo-3-chlorobenzene (MW: 191.45 g/mol) and 1-bromo-3-(trifluoromethoxy)benzene (MW: 275.01 g/mol) show moderate EWG effects, facilitating Suzuki-Miyaura couplings by polarizing the C-Br bond .
  • Electron-donating groups (EDGs) :
    • Alkoxy (-OR) : Derivatives like 1-bromo-3-(hexyloxy)benzene (MW: 285.19 g/mol) exhibit EDG effects, stabilizing the ring against electrophilic attack. These compounds are often used as precursors for synthesizing biaryl ethers .

Reactivity in Cross-Coupling Reactions

The substituent’s electronic nature dictates reactivity in catalytic transformations:

  • Suzuki Coupling :
    • 1-Bromo-3-(bromomethyl)benzene () reacts with arylboronic acids under palladium catalysis to form biaryl derivatives, highlighting the versatility of bromine as a leaving group .
    • Sulfonyl-substituted analogs (e.g., 1-bromo-3-(methylsulfonyl)benzene) show accelerated coupling rates due to enhanced electrophilicity .
  • Nucleophilic Substitution :
    • Electron-deficient bromobenzenes, such as 1-bromo-3-((trifluoromethyl)sulfonyl)benzene, undergo rapid substitution with nucleophiles like amines or thiols .

Spectral Properties

Key NMR data for selected analogs:

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Evidence
1-Bromo-3-((3-fluorobenzyl)oxy)benzene 7.36–7.25 (m, 1H), 5.04 (s, 2H) 162.93 (d, J = 287.43 Hz), 159.24
1-Bromo-3-((3-bromobenzyl)oxy)benzene 7.58 (s, 1H), 7.47 (d, J = 7.9 Hz, 1H) 159.22, 138.73, 131.23
1-Bromo-3-(methylsulfonyl)benzene Not reported Not reported

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Key Applications
1-Bromo-3-(methylsulfonyl)benzene -SO₂CH₃ 249.12 Synthesis intermediate
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene -SO₂CF₃ 313.13 CD73 inhibitors
1-Bromo-3-(hexyloxy)benzene -O(C₆H₁₃) 285.19 Antiviral scaffold
1-Bromo-3-chlorobenzene -Cl 191.45 Halogen exchange reactions

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